Aceanthryleno[2,1-a]aceanthrylene-5,13-dione
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Overview
Description
Aceanthryleno[2,1-a]aceanthrylene-5,13-dione is a polycyclic aromatic compound with the molecular formula C30H14O2 and a molecular weight of 406.431 g/mol . This compound is characterized by its complex structure, which includes multiple fused aromatic rings. It is also known by its systematic name, octacyclo[15.11.1.13,11.02,16.04,9.018,23.025,29.015,30]triaconta-1(29),2,4(9),5,7,11(30),12,14,16,18(23),19,21,25,27-tetradecaene-10,24-dione .
Preparation Methods
The synthesis of aceanthryleno[2,1-a]aceanthrylene-5,13-dione involves multiple steps, typically starting with simpler aromatic compounds. The synthetic routes often include cyclization reactions to form the polycyclic structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Aceanthryleno[2,1-a]aceanthrylene-5,13-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen atoms or reduce double bonds within the structure.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Aceanthryleno[2,1-a]aceanthrylene-5,13-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Its interactions with biological molecules are studied to understand its potential biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of aceanthryleno[2,1-a]aceanthrylene-5,13-dione involves its interaction with molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Aceanthryleno[2,1-a]aceanthrylene-5,13-dione can be compared with other polycyclic aromatic compounds, such as:
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings, but with a different arrangement compared to anthracene.
Chrysene: A polycyclic aromatic hydrocarbon with four fused benzene rings.
The uniqueness of this compound lies in its more complex structure, which provides distinct chemical and physical properties .
Properties
CAS No. |
129-68-0 |
---|---|
Molecular Formula |
C30H14O2 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
octacyclo[15.11.1.13,11.02,16.04,9.018,23.025,29.015,30]triaconta-1,3(30),4,6,8,11,13,15,17(29),18,20,22,25,27-tetradecaene-10,24-dione |
InChI |
InChI=1S/C30H14O2/c31-29-17-9-3-1-7-15(17)25-23-19(11-5-13-21(23)29)28-26-16-8-2-4-10-18(16)30(32)22-14-6-12-20(24(22)26)27(25)28/h1-14H |
InChI Key |
NUNPDAMQSBMCIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C5C3=C6C=CC=C7C6=C5C8=CC=CC=C8C7=O)C=CC=C4C2=O |
Origin of Product |
United States |
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